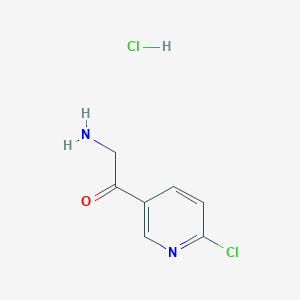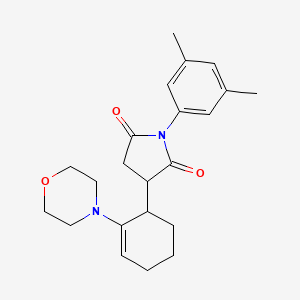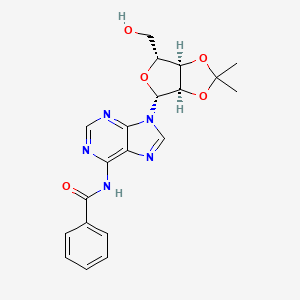
N6-Benzoyl-2',3'-isopropylideneadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzoyl-2’,3’-isopropylideneadenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’,3’-isopropylideneadenosine typically involves the protection of adenosine’s hydroxyl groups followed by benzoylation. The reaction conditions often include the use of protecting groups like isopropylidene to shield the 2’ and 3’ hydroxyl groups of adenosine. Benzoylation is then carried out using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for N6-Benzoyl-2’,3’-isopropylideneadenosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N6-Benzoyl-2’,3’-isopropylideneadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the adenosine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protective groups or modify the benzoyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized adenosine derivatives, while substitution reactions can produce a range of N6-substituted adenosine analogs .
Applications De Recherche Scientifique
N6-Benzoyl-2’,3’-isopropylideneadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular signaling and as a potential modulator of biological pathways.
Medicine: Investigated for its vasodilatory properties and potential anti-cancer effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of N6-Benzoyl-2’,3’-isopropylideneadenosine involves its interaction with adenosine receptors, leading to smooth muscle relaxation and vasodilation. Additionally, it may inhibit cancer cell proliferation by interfering with cellular signaling pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Benzoyl-2’,3’-isopropylideneadenosine is unique due to its specific structural modifications, which confer distinct biological activities compared to other adenosine analogs. Its benzoyl and isopropylidene groups enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKIYWGWKVYJHS-QEPJRFBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)
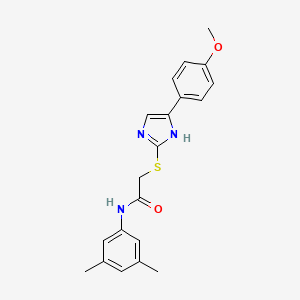
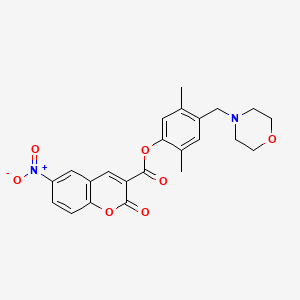
![6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine](/img/structure/B2927148.png)
![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)
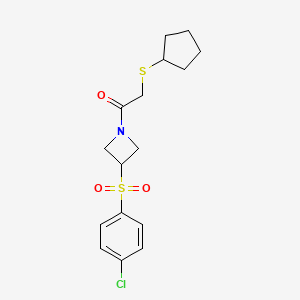
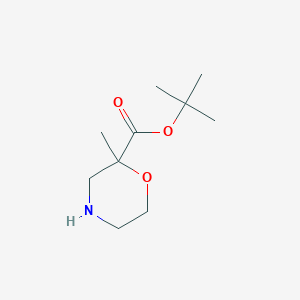
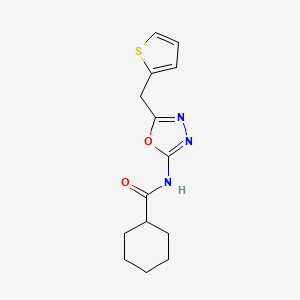
![5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B2927158.png)
